molecular formula C18H16BrF2NO5S B10954756 Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate CAS No. 7167-22-8

Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate

Cat. No.: B10954756
CAS No.: 7167-22-8
M. Wt: 476.3 g/mol
InChI Key: WODCRBVFUUDDEA-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a brominated benzoyl group, and a difluoromethoxy substituent

Preparation Methods

The synthesis of Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the introduction of the brominated benzoyl and difluoromethoxy groups. The synthetic route typically involves:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Brominated Benzoyl Group: This step involves the bromination of a benzoyl precursor followed by its attachment to the thiophene ring.

    Addition of the Difluoromethoxy Group: This can be done through a nucleophilic substitution reaction using a difluoromethoxy reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The brominated benzoyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-acetyl-2-[[5-chloro-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    Ethyl 5-acetyl-2-[[5-bromo-2-(methoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate: This compound has a methoxy group instead of a difluoromethoxy group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

7167-22-8

Molecular Formula

C18H16BrF2NO5S

Molecular Weight

476.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H16BrF2NO5S/c1-4-26-17(25)13-8(2)14(9(3)23)28-16(13)22-15(24)11-7-10(19)5-6-12(11)27-18(20)21/h5-7,18H,4H2,1-3H3,(H,22,24)

InChI Key

WODCRBVFUUDDEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F

Origin of Product

United States

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